4-Phenyl-1H-pyrazol-5-amin

Übersicht

Beschreibung

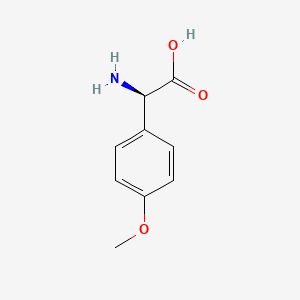

“4-phenyl-1H-pyrazol-5-amine” is a compound that belongs to the family of 5-aminopyrazole derivatives . These compounds are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

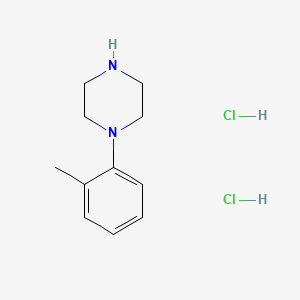

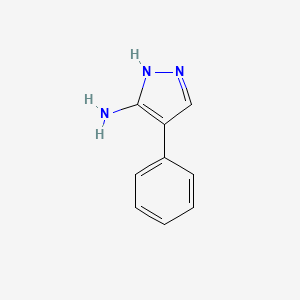

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative that reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

Derivate von 4-Phenyl-1H-pyrazol-5-amin haben sich in der Antikrebstherapie als vielversprechend erwiesen. So wirken bestimmte Derivate als reversible Inhibitoren der Bruton-Tyrosinkinase (BTK), einem wichtigen Zielmolekül für B-Zell-Malignome . Die Entwicklung dieser Verbindungen beinhaltet Struktur-Wirkungs-Beziehungsstudien, um ihre Wirksamkeit gegen Krebszellen zu optimieren.

Entzündungshemmende Eigenschaften

Das entzündungshemmende Potenzial von this compound ist bemerkenswert, insbesondere bei der Entwicklung von Verbindungen, die wichtige Entzündungspfade modulieren können. Dies beinhaltet die Hemmung von Enzymen wie COX und p38MAPK, die für die Entzündungsreaktion entscheidend sind .

Antimikrobielle Aktivität

Pyrazolderivate, einschließlich solcher mit dem this compound-Gerüst, werden auf ihre antimikrobiellen Eigenschaften untersucht. Sie dienen als nützliche Liganden für Rezeptoren oder Enzyme, die für bakterielle und virale Infektionen wichtig sind und einen Weg zu neuen Antibiotika und antiviralen Medikamenten bieten .

Landwirtschaftliche Chemie

Im landwirtschaftlichen Bereich werden Derivate von this compound aufgrund ihrer bioaktiven Eigenschaften eingesetzt. Sie finden Anwendungen als Wachstumsregulatoren, Herbizide und Insektizide und tragen zum Pflanzenschutz und zur Ertragssteigerung bei .

Supramolekulare Chemie

Diese Verbindung dient als Baustein in der supramolekularen Chemie, wobei ihre Derivate zur Bildung komplexer Strukturen mit spezifischen und einzigartigen Eigenschaften verwendet werden. Diese Strukturen haben potenzielle Anwendungen in der Entwicklung neuer Materialien und Sensoren .

Polymerchemie

In der Polymerchemie tragen Derivate von this compound zur Synthese neuartiger Polymere mit verbesserten Eigenschaften wie erhöhter thermischer Stabilität oder einzigartigen elektronischen Eigenschaften bei, die in verschiedenen industriellen Anwendungen eingesetzt werden können .

Kosmetikindustrie

Die Derivate von this compound werden auch als kosmetische Farbstoffe verwendet. Ihre Stabilität und Sicherheitsprofile machen sie für den Einsatz in verschiedenen Kosmetikprodukten geeignet, wodurch ihre Attraktivität und Funktionalität gesteigert wird .

UV-Stabilisierung

Aufgrund ihrer Fähigkeit, UV-Licht zu absorbieren, werden bestimmte Derivate von this compound als UV-Stabilisatoren verwendet. Diese Verbindungen können Materialien vor UV-Abbau schützen und die Lebensdauer von Produkten verlängern, die dem Sonnenlicht ausgesetzt sind, wie z. B. Kunststoffe und Beschichtungen .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that aminopyrazoles, a class of compounds to which 4-phenyl-1h-pyrazol-5-amine belongs, can provide useful ligands for receptors or enzymes, such as p38mapk, different kinases, cox, and others . These targets are important for bacterial and virus infections .

Mode of Action

It is suggested that the compound might interact with its targets through strong h-bonding interactions . This interaction could lead to changes in the function of the target proteins, thereby influencing the biological processes they regulate.

Biochemische Analyse

Biochemical Properties

4-phenyl-1H-pyrazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-phenyl-1H-pyrazol-5-amine has been shown to interact with kinases such as p38MAPK, which are involved in cell signaling pathways . These interactions can lead to the modulation of kinase activity, affecting downstream signaling events. Additionally, 4-phenyl-1H-pyrazol-5-amine can bind to receptors and enzymes, such as COX, influencing their activity and potentially leading to anti-inflammatory effects .

Cellular Effects

The effects of 4-phenyl-1H-pyrazol-5-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-phenyl-1H-pyrazol-5-amine has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . It can also impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 4-phenyl-1H-pyrazol-5-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 4-phenyl-1H-pyrazol-5-amine can inhibit the activity of certain kinases, thereby modulating cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-phenyl-1H-pyrazol-5-amine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-phenyl-1H-pyrazol-5-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 4-phenyl-1H-pyrazol-5-amine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-phenyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing inflammation and modulating cell signaling pathways . At high doses, 4-phenyl-1H-pyrazol-5-amine can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s effects become more pronounced at higher concentrations .

Metabolic Pathways

4-phenyl-1H-pyrazol-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, 4-phenyl-1H-pyrazol-5-amine can inhibit the activity of enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory metabolites .

Transport and Distribution

The transport and distribution of 4-phenyl-1H-pyrazol-5-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For instance, 4-phenyl-1H-pyrazol-5-amine can be transported into cells via specific transporters, leading to its accumulation in the cytoplasm and subsequent interaction with target biomolecules .

Subcellular Localization

The subcellular localization of 4-phenyl-1H-pyrazol-5-amine is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-phenyl-1H-pyrazol-5-amine can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can be targeted to the mitochondria, influencing cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

4-phenyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKQNYBBLCFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204512 | |

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5591-70-8, 57999-06-1 | |

| Record name | 4-Phenyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5591-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-amino-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5591-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-phenyl-1H-pyrazol-5-amine a useful building block in organic synthesis?

A1: 4-phenyl-1H-pyrazol-5-amine possesses an amine group that can be readily diazotized to form a diazonium salt. [] This diazonium salt acts as a key intermediate, enabling its participation in various coupling reactions to form new carbon-nitrogen bonds. This versatility makes it valuable for synthesizing a wide array of nitrogen-containing heterocycles, many of which are of pharmacological interest.

Q2: Can you provide an example of how 4-phenyl-1H-pyrazol-5-amine is used to construct more complex molecules?

A2: A study by [El-Emary et al. (2013)] [] demonstrated that the diazonium salt of 4-phenyl-1H-pyrazol-5-amine reacts with various active methylene compounds. For instance, reaction with barbituric acid yields an azo coupling product. This product can undergo further cyclization to form a pyrazolo[5,1-c][1,2,4]triazine, a fused heterocyclic system. This example showcases the compound's utility in building complex structures through a combination of diazotization, coupling, and cyclization reactions.

Q3: Beyond the synthesis of pyrazolo[5,1-c][1,2,4]triazines, what other heterocyclic systems can be accessed using 4-phenyl-1H-pyrazol-5-amine as a starting material?

A3: Research indicates that 4-phenyl-1H-pyrazol-5-amine can participate in three-component condensation reactions, opening avenues to a diverse range of heterocyclic scaffolds. [] While specific examples weren't detailed in the provided abstracts, this highlights the broader synthetic potential of this compound beyond the highlighted pyrazolo[5,1-c][1,2,4]triazine synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)